7-Bromo-2-cyclopropylquinazolin-4(3H)-one 7-Bromo-2-cyclopropylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1693955-94-0
VCID: VC11672573
InChI: InChI=1S/C11H9BrN2O/c12-7-3-4-8-9(5-7)13-10(6-1-2-6)14-11(8)15/h3-6H,1-2H2,(H,13,14,15)
SMILES: C1CC1C2=NC3=C(C=CC(=C3)Br)C(=O)N2
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11 g/mol

7-Bromo-2-cyclopropylquinazolin-4(3H)-one

CAS No.: 1693955-94-0

Cat. No.: VC11672573

Molecular Formula: C11H9BrN2O

Molecular Weight: 265.11 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-cyclopropylquinazolin-4(3H)-one - 1693955-94-0

Specification

CAS No. 1693955-94-0
Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
IUPAC Name 7-bromo-2-cyclopropyl-3H-quinazolin-4-one
Standard InChI InChI=1S/C11H9BrN2O/c12-7-3-4-8-9(5-7)13-10(6-1-2-6)14-11(8)15/h3-6H,1-2H2,(H,13,14,15)
Standard InChI Key BANKARPPDCYWLI-UHFFFAOYSA-N
SMILES C1CC1C2=NC3=C(C=CC(=C3)Br)C(=O)N2
Canonical SMILES C1CC1C2=NC3=C(C=CC(=C3)Br)C(=O)N2

Introduction

7-Bromo-2-cyclopropylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone class. It features a bromine atom at the seventh position and a cyclopropyl group at the second position of the quinazolinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases .

Synthesis Methods

The synthesis of 7-Bromo-2-cyclopropylquinazolin-4(3H)-one typically involves several chemical reactions. These methods are crucial for producing the compound in sufficient quantities for further biological evaluation. Common starting materials and synthetic routes involve the use of bromoanthranilic acid derivatives and cyclopropyl compounds, followed by acylation and cyclization processes.

Biological Activities and Applications

7-Bromo-2-cyclopropylquinazolin-4(3H)-one exhibits notable biological activities, making it a subject of interest in drug discovery and development. Its potential applications include interactions with biological targets such as proteins and enzymes, which can be studied using techniques like molecular docking and surface plasmon resonance.

Biological ActivityDescription
AntimicrobialPotential activity against microbial pathogens
Anti-inflammatoryPotential to reduce inflammation in biological systems
AntitumorPotential activity against cancer cells

Comparison with Similar Compounds

7-Bromo-2-cyclopropylquinazolin-4(3H)-one shares structural similarities with other quinazolinone derivatives. For example, 6-Bromo-2-cyclopropylquinazolin-4(3H)-one has a bromine atom at the sixth position instead of the seventh, while 6-Bromo-2-cyclohexylquinazolin-4(3H)-one features a cyclohexyl group instead of cyclopropyl.

Compound NameStructural FeaturesSimilarity Index
6-Bromo-2-cyclopropylquinazolin-4(3H)-oneBromine at sixth position0.97
6-Bromo-2-cyclohexylquinazolin-4(3H)-oneCyclohexyl group instead of cyclopropyl0.93
6-Bromo-2-(tert-butyl)quinazolin-4(3H)-oneTert-butyl group at second position0.92
2-Cyclopropylquinazolin-4(3H)-oneNo bromine substitution0.91
7-Bromo-2-methylquinazolin-4(3H)-oneMethyl group instead of cyclopropyl0.87

Research Findings and Future Directions

Research on 7-Bromo-2-cyclopropylquinazolin-4(3H)-one focuses on its potential therapeutic applications, including its interaction with biological targets. The compound's unique substitution pattern may confer distinct biological properties compared to its analogs, making it crucial for targeted therapies and drug design.

Future studies should aim to explore its pharmacokinetic properties and conduct in-depth structure-activity relationship (SAR) analyses to optimize its therapeutic potential. Additionally, investigating its efficacy in preclinical models will be essential for advancing its development into clinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator